molecular formula C25H25N3O2 B14206171 5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid CAS No. 850406-94-9

5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid

Katalognummer: B14206171
CAS-Nummer: 850406-94-9
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: LSTBJKAXRZTQSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid is a complex organic compound with the molecular formula C25H25N3O2. This compound is characterized by the presence of quinoline moieties, which are known for their diverse applications in medicinal and synthetic organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid typically involves the reaction of quinoline derivatives with appropriate amines and carboxylic acids. One common method involves the use of quinoline-2-carbaldehyde, which undergoes a condensation reaction with an amine to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid involves its interaction with specific molecular targets. The quinoline moieties can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its dual quinoline moieties, which enhance its potential as a fluorescent probe and its ability to interact with multiple molecular targets. This makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

850406-94-9

Molekularformel

C25H25N3O2

Molekulargewicht

399.5 g/mol

IUPAC-Name

5-[bis(quinolin-2-ylmethyl)amino]pentanoic acid

InChI

InChI=1S/C25H25N3O2/c29-25(30)11-5-6-16-28(17-21-14-12-19-7-1-3-9-23(19)26-21)18-22-15-13-20-8-2-4-10-24(20)27-22/h1-4,7-10,12-15H,5-6,11,16-18H2,(H,29,30)

InChI-Schlüssel

LSTBJKAXRZTQSK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN(CCCCC(=O)O)CC3=NC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.